molecular formula C17H21N5OS B4491629 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4491629
M. Wt: 343.4 g/mol
InChI Key: YWDXLMVBIXGCFG-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused bicyclic core. Its structural uniqueness lies in the combination of an alkoxyaryl group and a flexible piperidine-derived side chain, which may influence pharmacokinetics and bioactivity .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-23-14-8-6-13(7-9-14)16-20-22-15(18-19-17(22)24-16)12-21-10-4-3-5-11-21/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXLMVBIXGCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution Reactions: The final compound is obtained by introducing the ethoxyphenyl and piperidinylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions could target the triazole or thiadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research in this area would involve testing the compound against different biological targets to determine its efficacy and potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. This would involve studies on its pharmacokinetics, pharmacodynamics, and toxicity to ensure its safety and effectiveness.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key analogues and their substituents, synthesis yields, melting points, and bioactivities:

Compound ID 6-Position Substituent 3-Position Substituent Yield (%) Melting Point (°C) Notable Bioactivity Evidence Source
Target Compound 4-Ethoxyphenyl Piperidin-1-ylmethyl - - Not explicitly reported
5b () 4-Methoxyphenyl 1H-Indole 73 192–194 Bcl-2-targeted anticancer
5c () p-Tolyl Adamantyl - - Antiproliferative
3b () 2-Chlorophenyl Naphthoxy methyl - - Anti-inflammatory (reduced ulcerogenicity)
7d () 4-Nitrophenyl 2,5-Dimethylphenylamino 73 162 TNF-α inhibition
106 () 3-(4-Fluorophenyl)-1H-pyrazol 2-Naphthyloxymethyl - - Cytotoxic (HepG2, >doxorubicin)
5a () 4-Chlorophenyl 4-Ethoxyphenyl - - -

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with analogues bearing nitro (7d, ) or chloro (5a, ) groups, which are electron-withdrawing. This difference impacts electronic density, solubility, and receptor binding .
  • Thermal Stability : Melting points vary widely (e.g., 162°C for 7d vs. 201–203°C for 5c), reflecting substituent rigidity and intermolecular interactions .

Biological Activity

6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the class of thiadiazoles and triazoles. These heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

Anticonvulsant Activity

Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant anticonvulsant properties. In particular, compounds with a substituted thiadiazole ring have demonstrated efficacy in various animal models of epilepsy. For instance:

  • Case Study : A study evaluated several thiadiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The most active compounds showed protection rates exceeding 80% against seizures .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets:

  • Research Findings : A review highlighted that various 1,3,4-thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell wall synthesis .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest:

  • Mechanism : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation. Additionally, antioxidant assays have indicated that these compounds can scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

  • Substitution Effects : The introduction of various substituents on the thiadiazole ring significantly influences activity. For example:
    • Alkyl and aryl groups : Enhance lipophilicity and bioavailability.
    • Piperidine moiety : Imparts neuroprotective effects which are beneficial in anticonvulsant activity .

Data Table: Summary of Biological Activities

CompoundActivity TypeModel/Method UsedEfficacy (%)
This compoundAnticonvulsantMES/PTZ>80
Various 1,3,4-thiadiazole DerivativesAntimicrobialDisc diffusion methodVariable
Thiadiazole DerivativesAnti-inflammatoryCOX/LOX inhibition assaysSignificant

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they optimized?

The synthesis typically involves multi-step reactions starting with precursors like 4-amino-5-substituted-1,2,4-triazole-3-thiols. Key steps include cyclization using phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core. For example, 6-aryl derivatives are synthesized by condensing triazole-thiols with aromatic carboxylic acids in POCl₃, followed by neutralization with sodium bicarbonate to isolate products . Optimization focuses on reaction time (e.g., 16 hours for cyclization ), solvent selection (ethanol-DMF mixtures for recrystallization ), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.3–4.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for triazole rings ).
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π bonds and planar triazolo-thiadiazole cores ).
  • Elemental Analysis : Validates purity (>95% C, H, N, S content) .

Q. What preliminary biological activities have been reported for triazolo-thiadiazole analogs?

Initial screenings reveal:

  • Antifungal Activity : Inhibition of Pellicularia sasakii (EC₅₀ = 7.28 μM) via 14-α-demethylase targeting .
  • Cytotoxicity : Growth inhibition in HepG2 cells (IC₅₀ ~10–50 μM) through apoptosis induction .
  • Antimicrobial Activity : MIC values of 8–32 μg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxyphenyl vs. fluorophenyl) influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance antifungal potency by improving target binding (e.g., 3LD6 enzyme via hydrophobic interactions ).
  • Bulky Substituents (e.g., adamantyl): Increase antiproliferative activity (IC₅₀ = 12 μM in MCF-7 cells) by enhancing membrane permeability .
  • Piperidine Moieties : Improve solubility and pharmacokinetics via N-methylation .

Q. What computational strategies are used to predict target interactions and optimize binding affinity?

  • Molecular Docking : Simulations with enzymes like 14-α-demethylase (PDB: 3LD6) identify key interactions (e.g., hydrogen bonds with triazole N-atoms and hydrophobic contacts with ethoxyphenyl groups ).
  • QSAR Modeling : Correlates logP values (2.5–4.0) with cytotoxicity to prioritize lipophilic analogs .

Q. How can synthetic challenges such as low yields or byproduct formation be mitigated?

  • Byproduct Control : Use excess POCl₃ (10 mL per 0.01 mol substrate) to suppress side reactions during cyclization .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 hours vs. 16 hours) and improves purity (>90%) .
  • Purification : Gradient elution in HPLC (acetonitrile/water) isolates isomers with >99% purity .

Q. What comparative studies exist between triazolo-thiadiazoles and related heterocycles (e.g., triazolo-triazines)?

Triazolo-thiadiazoles exhibit:

  • Superior Antifungal Activity : 10-fold lower EC₅₀ than triazolo-triazines due to sulfur’s electronegativity enhancing target binding .
  • Higher Thermal Stability : Decomposition temperatures >250°C vs. ~200°C for triazines, attributed to rigid fused-ring systems .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis POCl₃-mediated cyclization; ethanol-DMF recrystallization
Structural Analysis X-ray crystallography (intermolecular H-bonding); ¹H/¹³C NMR
Biological Assays MTT assay (cytotoxicity); broth microdilution (antimicrobial); in silico docking
SAR Optimization LogP calculations; substituent variation (halogens, alkyl chains)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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